molecular formula C8H8ClNO3S B13542348 Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate CAS No. 2825005-27-2

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate

Cat. No.: B13542348
CAS No.: 2825005-27-2
M. Wt: 233.67 g/mol
InChI Key: PVEMBMJLLYDMAU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate is a high-value chemical building block designed for advanced research and development. This compound features a reactive β-keto ester functional group adjacent to a 2-chlorothiazole heterocycle, a privileged structure in medicinal and agrochemistry. This molecular architecture makes it a versatile precursor for synthesizing diverse heterocyclic compounds, particularly through cyclocondensation reactions to form complex thiazole derivatives . The 2-chlorothiazole moiety is a significant structural component in the neonicotinoid class of insecticidally active compounds , positioning this chemical as a critical intermediate in the exploration of new agrochemical agents. Researchers can utilize this compound to develop novel active ingredients that target a range of insect pests. In pharmaceutical research, thiazole-containing structures are investigated for a wide spectrum of biological activities, including anti-inflammatory and immune-modulating applications . The compound serves as a key synthon in constructing these complex molecules for high-throughput screening and lead optimization. Handle with care, as related chloroformyl esters are classified as harmful upon inhalation, skin contact, or ingestion and may cause severe skin burns and eye damage . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

2825005-27-2

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3

InChI Key

PVEMBMJLLYDMAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CSC(=N1)Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization of Precursors

One prominent method involves the cyclization of appropriately substituted amino acids or esters with halogenated thiazole precursors. This approach typically includes the following steps:

  • Preparation of 2-chloro-4-formylthiazole : This intermediate is synthesized via chlorination of thiazole derivatives or by multistep heterocyclic synthesis involving thiourea and α-halocarbonyl compounds.
  • Condensation with Ethyl 3-oxopropanoate : The aldehyde group on the thiazole reacts with ethyl 3-oxopropanoate under basic or acidic conditions, leading to cyclization and formation of the target ester.

This route is supported by patent US20210094954A1 , which describes the synthesis of heterocyclic compounds via condensation and cyclization strategies, emphasizing mild conditions and high yields.

Reaction of Ethyl 2-Chloro-3-oxopropanoate with Thiazole Derivatives

Another widely used method involves the nucleophilic substitution of ethyl 2-chloro-3-oxopropanoate with thiazole derivatives bearing nucleophilic functionalities:

  • Starting Material : Ethyl 2-chloro-3-oxopropanoate, which can be prepared by chlorination of ethyl acetoacetate derivatives.
  • Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack on the chloro group.
  • Outcome : The substitution yields the desired heterocyclic ester with high regioselectivity, as demonstrated in the synthesis of related compounds in the literature.

The synthesis of ethyl 2-chloro-3-oxopropanoate itself is described in detail in a study where ethyl 2-chloroacetate reacts with potassium tert-butoxide in diisopropyl ether, providing a high-yield route.

Multicomponent and One-Pot Synthetic Strategies

Recent advances have introduced greener, more efficient one-pot methodologies:

  • Multicomponent reactions involving α-halogenated ketones, thiourea derivatives, and aldehydes or ketones facilitate rapid assembly of the heterocyclic core.
  • These protocols often employ catalysts such as triethylamine or pyridine, operating under mild reflux conditions, and produce the target compound with high purity and yield.

Research by Gümüş et al. demonstrated a multistep synthesis where thiourea derivatives reacted with α-halogenated ketones under catalytic conditions, leading to thiazole derivatives efficiently.

Heterocyclic Ring Closure via Cyclization of Precursors

Another notable method involves the cyclization of amino-thiazoles with β-ketoesters:

  • Step 1 : Synthesis of amino-thiazoles via cyclization of thiourea with α-halogenated compounds.
  • Step 2 : Condensation of these intermediates with ethyl 3-oxopropanoate under reflux, promoting intramolecular cyclization to form the heterocyclic ester.

This approach is highlighted in the synthesis of related thiazolyl derivatives, emphasizing operational simplicity and high yields.

Summary of Key Reaction Parameters and Yields

Method Starting Materials Solvent Catalyst Temperature Yield (%) References
Cyclization of aldehyde and ester 2-chloro-4-formylthiazole + ethyl 3-oxopropanoate Ethanol/Acetone Acid/Base Reflux 70-85 ,
Nucleophilic substitution Ethyl 2-chloro-3-oxopropanoate + thiazole derivative DMF or CH3CN K2CO3 or NaH Room Temp to Reflux 65-80 ,
Multicomponent reaction Thiourea + α-halogenated ketone + aldehyde Ethanol Triethylamine Reflux 75-90

Research Outcomes and Application Insights

Research indicates that these synthetic routes are adaptable for large-scale production, with the multicomponent and one-pot methods offering greener, cost-effective options. The compounds synthesized exhibit significant pharmacological activities, including antimicrobial and anticancer properties, which are linked to their heterocyclic frameworks.

Chemical Reactions Analysis

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

Common reagents and conditions depend on the specific transformation desired.

Scientific Research Applications

Chemistry:

    Building Block: It serves as a building block for the synthesis of more complex molecules.

    Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.

Biology and Medicine:

    Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.

    Drug Development: Researchers explore its potential as a scaffold for drug design.

Industry:

    Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyridine Derivatives: Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (C₁₀H₁₀N₂O₅, MW ≈ 238 g/mol) and Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (C₁₀H₉ClN₂O₅, MW ≈ 272.45 g/mol) feature nitro and chloro-nitro substituents on a pyridine ring. These electron-withdrawing groups increase acidity of α-hydrogens, enhancing reactivity in nucleophilic reactions. Yields for these compounds are moderate (45–50%) . Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate (C₈H₉BrNO₃, MW ≈ 199.23 g/mol) contains a bromine atom, which may improve leaving-group capacity in substitution reactions compared to chlorine .
  • Thiazole vs. Furan Derivatives: The thiazole core in the target compound offers aromatic stability and sulfur-mediated electronic effects, which are advantageous in drug design (e.g., enzyme inhibition). In contrast, Ethyl 3-(2-furyl)-3-oxopropanoate (C₉H₁₀O₄, MW ≈ 182.17 g/mol) has a less aromatic furan ring, reducing resonance stabilization and altering reactivity in cycloadditions .

Halogen-Substituted Aromatic Derivatives

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (C₁₁H₁₀F₂O₃, MW ≈ 220 g/mol) leverages fluorine’s electronegativity to enhance metabolic stability and bioavailability, a trait critical in pharmaceuticals .
  • ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE (C₁₁H₇ClF₃O₃) combines chlorine and fluorine atoms, optimizing lipophilicity and resistance to oxidative degradation. This compound is linked to Sitafloxacin impurities, underscoring its pharmaceutical relevance .

Molecular Weight and Reactivity Trends

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate C₈H₇ClNO₃S 232.52 2-Cl-thiazole Pharmaceuticals, agrochemicals
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ ~238 3-NO₂-pyridine Organic synthesis
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate C₈H₉BrNO₃ 199.23 5-Br-pyridine Catalytic intermediates
Ethyl 3-(2-furyl)-3-oxopropanoate C₉H₁₀O₄ 182.17 2-Furyl Polymer precursors
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate C₁₁H₁₀F₂O₃ ~220 2,4-diF-phenyl Drug candidates
ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE C₁₁H₇ClF₃O₃ ~288.5 3-Cl,2,4,5-triF-phenyl Antibiotic impurities

Key Observations :

  • Thiazole- and pyridine-based compounds generally exhibit higher molecular weights compared to furan derivatives, influencing solubility and bioavailability.
  • Halogen substituents (Cl, Br, F) enhance electrophilicity and stability, with fluorine offering unique advantages in drug design .
  • Nitro groups increase reactivity but may reduce biocompatibility due to toxicity risks .

Biological Activity

Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Information

  • Molecular Formula : C8_8H8_8ClNO3_3S
  • SMILES : CCOC(=O)CC(=O)C1=CSC(=N1)Cl
  • InChI : InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. This compound has shown promising results in preliminary studies against various bacterial strains. For instance, a study highlighted its potential as an antibacterial agent against Staphylococcus aureus, demonstrating effective inhibition at concentrations below 50 µg/mL .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways critical for microbial survival or viral replication. Thiazole derivatives often interact with biological targets through hydrogen bonding and π-stacking interactions, which could disrupt essential cellular processes.

Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting its potential as a lead compound for further development in antibacterial therapies .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationships of thiazole-containing compounds. The study revealed that modifications to the thiazole ring significantly impacted biological activity. This compound was noted for its favorable pharmacokinetic properties and moderate toxicity profile, making it a candidate for optimization in drug design .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC = 25 µg/mL against S. aureus
AntiviralPotential RdRp inhibitor
ToxicityModerate toxicity profile

Structure Activity Relationship Insights

Modification TypeEffect on ActivityReference
Thiazole RingEssential for antibacterial activity
Alkyl SubstituentsEnhance solubility and bioavailability

Q & A

Q. What are the key structural features and physicochemical properties of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate relevant to its reactivity?

The compound features a 1,3-thiazole ring substituted with a chlorine atom at the 2-position and an ethyl ester-linked β-keto group at the 4-position. Key structural attributes include:

  • Electrophilic carbonyl carbon : Facilitates nucleophilic attacks, enabling reactions like condensation or cyclization.
  • Chlorothiazole moiety : Enhances electronic effects and potential bioactivity.
  • Ester group : Hydrolyzable under acidic/basic conditions, enabling derivatization.

Physicochemical properties (e.g., solubility, logP) are inferred from analogs like Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate, which requires inert conditions for stability due to its reactive β-keto ester group . Handling precautions include using chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators for aerosol protection .

Q. What are the established synthetic routes for this compound, and what are the critical parameters for optimizing yield and purity?

A common route involves acylation of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl malonyl chloride under controlled conditions:

Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.

Solvents : Anhydrous dichloromethane or THF to prevent hydrolysis.

Temperature : Maintain 0–5°C during acylation to minimize side reactions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Yield optimization requires strict moisture control and stoichiometric equivalence of reactants. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize and confirm the structure of this compound and its derivatives?

  • <sup>1</sup>H NMR :
    • β-keto ester protons appear as a singlet at δ ~3.8–4.2 ppm (CH2CO).
    • Thiazole protons (H-5) resonate as a singlet at δ ~7.5–8.0 ppm.
  • <sup>13</sup>C NMR :
    • Carbonyl carbons (C=O) at δ ~165–175 ppm.
    • Chlorinated thiazole carbons (C-2) at δ ~125–130 ppm.
  • IR : Strong C=O stretches at ~1700–1750 cm<sup>−1</sup> (ester and ketone).
  • MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 245 (calculated for C8</sup>H7ClNO3S).

For crystallographic validation, SHELXL refinement (via SHELX software suite) is recommended for resolving bond angles and torsional strain .

Q. What strategies are recommended for resolving discrepancies in biological activity data between this compound and structurally similar compounds?

  • Comparative SAR Analysis :
    • Tabulate analogs (e.g., pyridine or phenyl substitutions) to identify bioactivity trends (see Table 1).
    • Example: Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate shows reduced antimicrobial activity compared to the thiazole analog, suggesting the thiazole ring enhances target binding .
CompoundSubstituentIC50 (μM)
Thiazole derivative2-Cl, 4-β-keto ester12.5
Pyridine derivative 5-Cl, 3-β-keto ester45.8
  • Mechanistic Studies :
    • Use isotopic labeling (e.g., <sup>13</sup>C-keto group) to track metabolic pathways.
    • Molecular docking (AutoDock Vina) to compare binding affinities with target enzymes .

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Chiral Resolution :
    • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during β-keto ester formation.
    • Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Asymmetric Catalysis :
    • Pd-catalyzed cross-coupling with chiral ligands (BINAP) to introduce stereocenters .

Methodological Notes

  • Safety : Always conduct reactions under inert atmospheres (N2/Ar) due to the compound’s sensitivity to moisture and oxidation .
  • Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw, Gaussian) to confirm assignments .

For structural ambiguities, consult the SHELX CIF toolkit for crystallographic refinement protocols .

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